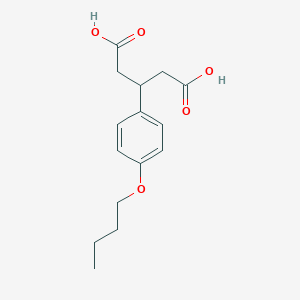

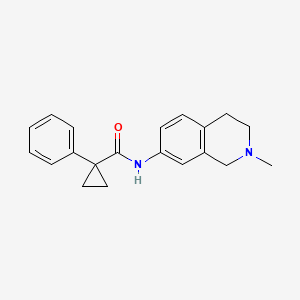

N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide, also known as PACAP-27, is a neuropeptide that has been found to have various physiological and biochemical effects. It was first identified in the early 1980s, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide acts on specific receptors in the brain and other tissues, including the PAC1 receptor, the VPAC1 receptor, and the VPAC2 receptor. Upon binding to these receptors, N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide activates various intracellular signaling pathways, including the cAMP/PKA pathway and the MAPK/ERK pathway.

Biochemical and Physiological Effects:

N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to regulate neurotransmitter release, modulate ion channel activity, and promote neuronal survival and differentiation. It also has effects on cardiovascular function, immune function, and endocrine function.

Advantages and Limitations for Lab Experiments

One advantage of working with N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide in lab experiments is that it is relatively stable and easy to work with. It can be synthesized in large quantities using SPPS techniques, and it can be stored for extended periods of time without significant degradation.

One limitation of working with N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide is that it can be difficult to interpret the results of experiments due to its complex mechanism of action and wide range of effects. Additionally, it can be challenging to design experiments that specifically target the effects of N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide without also affecting other signaling pathways and cellular processes.

Future Directions

There are many potential future directions for research on N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide. Some possible areas of investigation include:

- Further elucidation of the molecular mechanisms underlying the effects of N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide on neuronal survival and differentiation

- Development of more specific N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide agonists and antagonists for use in therapeutic applications

- Investigation of the role of N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide in other physiological processes, such as metabolism and inflammation

- Exploration of the potential use of N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide as a biomarker for neurological disorders.

Conclusion:

Overall, N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide is a neuropeptide with a wide range of biochemical and physiological effects. It has been studied extensively for its potential therapeutic applications, particularly in the field of neuroprotection. While there are some limitations to working with N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide in lab experiments, there are also many potential future directions for research on this intriguing molecule.

Synthesis Methods

N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage of the peptide from the resin and purification.

Scientific Research Applications

N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, and it has been investigated as a treatment for various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name |

N-(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-22-12-9-15-7-8-18(13-16(15)14-22)21-19(23)20(10-11-20)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPVRRXXVJHDKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=C2)NC(=O)C3(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-phenylcyclopropane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4965158.png)

![5-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4965165.png)

![ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4965172.png)

![N-[2-(allylimino)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-3(2H)-yl]-3-bromobenzamide hydrobromide](/img/structure/B4965179.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4965186.png)

![4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4965188.png)

![1-(1-adamantyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4965198.png)

![N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4965213.png)

![7-{(4-ethoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4965224.png)